molecular formula C16H14N2O3S B5976668 ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate

ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate

Cat. No. B5976668
M. Wt: 314.4 g/mol
InChI Key: PMVOIUAZLNZWMS-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate is a chemical compound that has attracted significant research attention due to its potential applications in various fields. This compound is a member of the thieno[3,4-d]pyrimidine family, which has been extensively studied for their diverse biological activities. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate is not fully understood. However, studies have suggested that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, this compound induces DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been reported to induce oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway. Additionally, it has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate in lab experiments is its potent antitumor activity. This compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions can be explored to further investigate the potential applications of ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate. One of the areas of research is the development of novel drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies can be conducted to investigate its mechanism of action and identify potential molecular targets. Furthermore, the potential applications of this compound in other fields, such as agriculture and material science, can also be explored.

Synthesis Methods

Several methods have been reported for the synthesis of ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate. One of the commonly used methods involves the condensation of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate and phenyl isothiocyanate in the presence of triethylamine. The reaction mixture is then refluxed in ethanol, and the resulting product is purified by recrystallization.

Scientific Research Applications

Ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as an antitumor agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been reported to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

ethyl 5-methyl-4-oxo-2-phenyl-3H-thieno[3,4-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-3-21-16(20)13-12-11(9(2)22-13)15(19)18-14(17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVOIUAZLNZWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(S1)C)C(=O)NC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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